Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 736970-78-8
VCID: VC2857561
InChI: InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
SMILES: CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol

Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

CAS No.: 736970-78-8

Cat. No.: VC2857561

Molecular Formula: C13H12ClNO2S

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate - 736970-78-8

Specification

CAS No. 736970-78-8
Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
IUPAC Name ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Standard InChI Key CYWOZMNMBLNAQJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl
Canonical SMILES CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl

Introduction

Chemical Structure and Molecular Properties

The molecular formula of ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is C13H12ClNO2S\text{C}_{13}\text{H}_{12}\text{ClNO}_{2}\text{S}, with a molecular weight of 281.76 g/mol . Key structural features include:

  • Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.

  • 2-Chlorobenzyl substituent: A chlorinated aromatic group attached to the thiazole’s 2-position via a methylene bridge.

  • Ethyl ester: A carboxylate ester at the 4-position, enhancing solubility in organic solvents.

X-ray crystallography of analogous thiazole derivatives reveals planarity in the thiazole ring and bond lengths consistent with aromatic systems (C–S: 1.74–1.76 Å; C–N: 1.30–1.32 Å) . The dihedral angle between the thiazole and chlorophenyl rings is approximately 77.89°, suggesting moderate conjugation .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

Step 1: Thiazole Ring Formation

A cyclocondensation reaction between thiourea derivatives and α-haloketones forms the thiazole core. For example:

  • Reagents: Ethyl acetoacetate, NN-bromosuccinimide (NBS), and thiourea derivatives .

  • Conditions: Dichloromethane or acetonitrile under reflux (60–80°C) .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Catalysts: CuCl2_2 or Pd/C for regioselective substitutions .

  • Solvent Recovery: Ethanol or THF recycled via distillation .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point206–207°C (analog data) Differential Scanning Calorimetry
SolubilityEthanol, DCM, THF; insoluble in H2_2OOECD 105 Guideline
LogP (Partition Coefficient)4.1 XLogP3-AA Computation
IR Spectroscopyν(C=O): 1680–1700 cm1^{-1}; ν(C–S): 680 cm1^{-1} FT-IR (KBr pellet)
1H NMR^1\text{H NMR} (CDCl3_3)δ 1.37 (t, 3H, CH3_3), 4.34 (q, 2H, OCH2_2), 7.2–7.5 (m, 4H, Ar–H) 400 MHz NMR

Reactivity and Functionalization

Key Reactions

  • Ester Hydrolysis:

    RCOOEt+NaOHRCOONa++EtOH\text{RCOOEt} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{EtOH}

    Yields the carboxylic acid derivative (93% yield under basic conditions) .

  • Amide Coupling:

    • Reagents: EDCl, HOBt, amines.

    • Products: Thiazole-4-carboxamides (76–82% yield).

  • Nucleophilic Aromatic Substitution:
    The 2-chlorophenyl group undergoes substitution with amines or thiols under basic conditions.

Applications in Drug Discovery

Role as a Synthetic Intermediate

  • Cefditoren Pivoxil: Thiazole carboxylates are precursors to cephalosporin antibiotics .

  • Agrochemicals: Intermediate in fungicide synthesis (e.g., thifluzamide) .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylateChlorine at para positionReduced antimicrobial potency
Ethyl 2-amino-4-methylthiazole-5-carboxylateAmino substituent; no aryl groupAntileukemic activity

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modifications to the chlorophenyl or ester groups.

  • Green Chemistry: Solvent-free syntheses using microwave irradiation .

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